Dipropyl trisulfide

Catalog No.
S598611
CAS No.
6028-61-1
M.F
C6H14S3
M. Wt
182.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl trisulfide

CAS Number

6028-61-1

Product Name

Dipropyl trisulfide

IUPAC Name

1-(propyltrisulfanyl)propane

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N

SMILES

CCCSSSCCC

Solubility

almost insoluble in water; soluble in alcohol and oils

Synonyms

di-n-propyl trisulfide, dipropyl trisulfide

Canonical SMILES

CCCSSSCCC

Flavor and Fragrance Industry

Nematicidal Activities

Dipropyl trisulfide is a chemical compound with the molecular formula C6H14S3C_6H_{14}S_3 and a CAS Registry Number of 6028-61-1. It is classified as an organosulfur compound, characterized by a sulfur chain that contributes to its distinctive properties. This compound is primarily known for its strong garlic-like odor and is found in various species of the Allium family, such as garlic and onion. Dipropyl trisulfide is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 72°C .

Studies suggest dipropyl trisulfide exhibits anticancer properties against prostate cancer cells. The mechanism might involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation []. Additionally, it might possess immunomodulatory effects by suppressing the production of prostaglandin E2 (PGE2), an inflammatory molecule []. Further research is needed to fully understand these mechanisms.

Typical of organosulfur compounds. It can undergo oxidation and reduction reactions, forming polysulfides or sulfoxides under specific conditions. For example, it has been shown to react with glutathione, which may influence its biological activity . Additionally, dipropyl trisulfide can interact with other thiol compounds, affecting its reactivity and potential applications in biological systems .

Research indicates that dipropyl trisulfide exhibits notable biological activities, particularly in the context of antiplatelet effects. In studies involving murine platelets, dipropyl trisulfide demonstrated the ability to inhibit platelet aggregation induced by various agents such as thrombin and collagen. This inhibition is believed to be mediated through interactions with sulfhydryl groups . Furthermore, its structural similarity to diallyl trisulfide suggests potential antioxidant properties, although dipropyl trisulfide's reactivity with glutathione is lower than that of its analog .

Dipropyl trisulfide can be synthesized through several methods:

  • Direct Sulfurization: This method involves the reaction of propyl iodide with elemental sulfur under controlled conditions.
  • Alkylation of Polysulfides: By reacting polysulfides with propyl halides, dipropyl trisulfide can be formed.
  • From Garlic Extracts: Given its natural occurrence in garlic, extraction from Allium species can yield dipropyl trisulfide alongside other organosulfur compounds .

Dipropyl trisulfide has several applications across different fields:

  • Flavoring Agent: Due to its potent garlic-like flavor, it is used in food products to enhance taste.
  • Pharmaceuticals: Its antiplatelet activity suggests potential therapeutic uses in cardiovascular health.
  • Lubricants: The compound has been studied for its tribological properties when mixed with mineral oils and synthetic lubricants, potentially improving performance under extreme pressure conditions .
  • Agricultural Chemicals: Its antimicrobial properties may find use in pest control formulations.

Studies have focused on the interactions of dipropyl trisulfide with various biological molecules. Notably, it has been shown to interact with glutathione and other thiols, influencing its biological activity and potential therapeutic effects. The compound's ability to inhibit platelet aggregation highlights its interaction with cellular signaling pathways involved in thrombosis . Furthermore, research into its reactivity with other sulfides and thiols continues to provide insights into its mechanisms of action.

Dipropyl trisulfide shares similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Diallyl TrisulfideC6H10S3C_6H_{10}S_3Stronger antiplatelet activity than dipropyl; derived from garlic.
Dimethyl TrisulfideC6H14S3C_6H_{14}S_3Similar structure; used in flavoring but less potent biologically.
3,5-Diisopropyl-1,2,4-trithiolaneC9H18S3C_9H_{18}S_3Exhibits unique tribological properties; used in lubricants.

Uniqueness of Dipropyl Trisulfide: While sharing structural similarities with these compounds, dipropyl trisulfide's unique combination of flavoring properties and biological activity sets it apart for specific applications in food science and medicine.

The development of dipropyl trisulfide synthesis methods traces its origins to early organosulfur chemistry research dating back to the mid-19th century [14]. Historical approaches to trisulfide synthesis emerged from the broader understanding of sulfur chemistry and its applications in organic synthesis [15]. The foundational work in organosulfur chemistry established the basic principles that would later be applied to dipropyl trisulfide production [14].

Early synthetic methodologies for organosulfur compounds, including trisulfides, relied heavily on classical organic chemistry techniques developed in the late 1800s and early 1900s [15]. These historical approaches primarily involved the reaction of elemental sulfur with organic substrates under relatively harsh conditions [14]. The initial synthesis protocols required elevated temperatures and extended reaction times, often resulting in complex product mixtures that necessitated extensive purification procedures [15].

The classical disproportionation method represents one of the earliest systematic approaches to trisulfide synthesis [1]. This historical technique involves the reaction of symmetrical dialkyl disulfides in the presence of alkaline solutions in alcohol media [1]. The reaction mixture requires heating to reflux for extended periods, typically four hours, to achieve the desired degree of disproportionation [1]. Progress monitoring through gas-liquid chromatographic techniques became standard practice for optimizing these early synthetic procedures [1].

Historical synthesis approaches also encompassed the direct reaction of dialkyl disulfides with elemental sulfur in the presence of basic catalysts [1]. These early methodologies employed alkali metal hydroxides, alkaline earth metal hydroxides, or aliphatic amines as catalytic agents [1]. The basic catalyst systems facilitated the formation of trisulfide bonds through nucleophilic activation mechanisms [1]. Reaction temperatures typically ranged from 130 to 150 degrees Celsius, with reaction times extending from five to eighteen hours [1].

Contemporary Industrial Production Processes

Modern industrial production of dipropyl trisulfide has evolved significantly from historical methods, incorporating advanced process technologies and improved catalyst systems [1] [2]. Contemporary industrial processes emphasize efficiency, yield optimization, and environmental sustainability while maintaining product quality standards [2] [10].

The base-catalyzed disulfide-sulfur reaction represents the predominant industrial synthesis method for dipropyl trisulfide [1]. This process involves heating dipropyl disulfide with elemental sulfur in the presence of dibutylamine catalyst at temperatures between 130 and 150 degrees Celsius [1]. The reaction proceeds for ten to eighteen hours under reflux conditions, yielding dipropyl trisulfide with purities ranging from 80 to 90 percent [1]. Industrial implementations of this method have achieved theoretical efficiencies approaching 88 percent in practice [14].

Flow chemistry approaches have gained prominence in contemporary industrial production due to their enhanced control over reaction parameters and improved safety profiles [2] [28]. Phase transfer catalysis using tetrabutylammonium bromide enables dipropyl trisulfide synthesis under mild conditions at room temperature [2]. These flow processes utilize disodium disulfide and alkyl bromides as starting materials, achieving residence times of five minutes with yields exceeding 90 percent [2].

The Bunte salt decomposition method has emerged as an industrially viable alternative for dipropyl trisulfide production [3]. This process involves the preparation of Bunte salts from sodium thiosulfate and chloropropene, followed by decomposition using sodium hydrosulfide [3]. The reaction proceeds at temperatures between 30 and 50 degrees Celsius with standing times of two to six hours [3]. Vacuum distillation purification yields dipropyl trisulfide with 92 percent purity [3].

Contemporary industrial processes incorporate sophisticated monitoring and control systems to optimize product quality and yield [28] [31]. Advanced analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, enable real-time process monitoring and quality assurance [28]. These monitoring systems facilitate precise control of reaction parameters and immediate detection of process deviations [31].

Catalytic Methods for Trisulfide Bond Formation

Catalytic approaches to trisulfide bond formation have revolutionized dipropyl trisulfide synthesis by enabling milder reaction conditions and improved selectivity [4] [5] [7]. Contemporary catalytic methods encompass diverse catalyst systems, including metal complexes, photocatalysts, and electrochemical systems [5] [6] [7].

Basic catalyst systems continue to play a fundamental role in trisulfide bond formation [1] [4]. Alkali metal hydroxides and alkaline earth metal hydroxides facilitate nucleophilic attack mechanisms that promote sulfur-sulfur bond formation [1]. Aliphatic amines, including dimethyl, dibutyl, trimethyl, triethyl, tripropyl, and tributylamine, serve as effective catalysts for trisulfide synthesis [1]. These amine catalysts operate through nucleophilic activation of sulfur species, enabling trisulfide bond formation under controlled conditions [1].

Phase transfer catalysis represents a significant advancement in trisulfide synthesis methodology [2]. Tetrabutylammonium bromide functions as an effective phase transfer catalyst, facilitating mass transfer between aqueous and organic phases [2]. This catalytic approach enables dipropyl trisulfide synthesis at room temperature with reaction times reduced to minutes rather than hours [2]. Phase transfer catalysis achieves high selectivity and yields exceeding 90 percent under optimized conditions [2].

Rhodium-catalyzed synthesis methods offer unique advantages for organosulfur compound preparation [7]. Rhodium complexes efficiently catalyze the cleavage of sulfur-sulfur bonds and facilitate organothio group transfer to organic compounds [7]. These catalytic systems operate under mild conditions without requiring bases or organometallic reagents [7]. The rhodium-catalyzed processes are reversible, involving chemical equilibria and interconversion reactions [7].

Photocatalytic methods have emerged as environmentally friendly alternatives for trisulfide synthesis [5] [28]. Photocatalyst systems, such as 4CzIPN, enable trisulfide formation through light-induced radical mechanisms [5]. These photocatalytic processes achieve yields up to 83 percent under mild conditions [5]. Flow photochemical reactors facilitate large-scale implementation of photocatalytic trisulfide synthesis [28].

Electrochemical synthesis approaches provide sustainable alternatives for trisulfide bond formation [10] [16]. Electrochemically-initiated ring-opening polymerization enables the production of poly(trisulfides) under mild and safe reaction conditions [10]. These electrochemical methods achieve multi-gram scale production while maintaining environmental sustainability [10]. Electrolyte solution recycling further enhances the environmental benefits of electrochemical synthesis [10].

Purification and Isolation Techniques

Purification and isolation of dipropyl trisulfide require sophisticated separation techniques due to the similar physical properties of related organosulfur compounds [1] [14]. Contemporary purification methodologies emphasize efficiency, product purity, and industrial scalability [1] [3].

Vacuum distillation represents the most effective purification method for dipropyl trisulfide [3] [20]. Optimal distillation conditions involve bottom temperatures between 90 and 110 degrees Celsius with collection temperatures of 62 to 64 degrees Celsius at 100 Pascal pressure [3]. These vacuum distillation parameters achieve product purities exceeding 98 percent [20]. The method demonstrates high efficiency with recovery rates greater than 95 percent [3].

Fractional distillation serves as the standard industrial practice for dipropyl trisulfide purification [1] [20]. Operating conditions typically involve temperatures of 69 to 72 degrees Celsius at 1.6 Torr pressure [20]. Fractional distillation achieves product purities ranging from 80 to 90 percent with good efficiency [1]. The major challenge in fractional distillation involves the separation of dipropyl trisulfide from higher sulfides, which possess very similar physical properties [14].

Solvent extraction techniques provide simple and effective workup procedures for dipropyl trisulfide isolation [1] [2]. Diethyl ether extraction followed by water washing effectively removes ionic impurities and unreacted starting materials [1] [2]. The extraction process typically involves three successive ether extractions, followed by brine washing and drying over magnesium sulfate [2]. Solvent extraction achieves moderate efficiency with purities ranging from 85 to 95 percent [1].

Chromatographic separation methods offer high-purity isolation for research-scale applications [6] [19]. Column chromatography enables the separation of dipropyl trisulfide from closely related organosulfur compounds [6]. These techniques achieve purities exceeding 95 percent but are limited to small-scale applications due to economic considerations [19]. Chromatographic methods prove particularly valuable for analytical and research purposes [6].

Aqueous workup procedures serve as initial purification steps in many synthetic protocols [2] [16]. Brine quenching followed by phase separation effectively removes water-soluble impurities and catalyst residues [2]. These aqueous workup methods achieve good efficiency with purities ranging from 80 to 90 percent [2]. The simplicity and cost-effectiveness of aqueous workup make it suitable for industrial implementation [16].

Scalability Challenges in Large-Scale Synthesis

Large-scale synthesis of dipropyl trisulfide presents numerous technical and economic challenges that require careful consideration in industrial implementation [10] [11] [12]. Scalability issues encompass reaction control, heat management, product separation, and environmental considerations [10] [11].

Temperature control represents a critical challenge in large-scale trisulfide synthesis [1] [10]. Exothermic reactions characteristic of sulfur chemistry require sophisticated heat management systems to maintain uniform temperature distribution [1]. Industrial reactors must incorporate efficient cooling systems to prevent thermal runaway and ensure consistent product quality [10]. Heat transfer limitations become increasingly significant as reactor volumes increase, necessitating specialized reactor designs [11].

Product separation and purification challenges intensify at industrial scales due to the formation of complex product mixtures [1] [14]. The similar physical properties of dipropyl trisulfide and related organosulfur compounds complicate large-scale separation processes [14]. Distillation column design must accommodate the narrow boiling point differences between trisulfide and higher polysulfide products [1]. Industrial distillation systems require precise control of pressure and temperature to achieve acceptable separation efficiency [14].

Catalyst recovery and recycling present significant economic considerations in large-scale synthesis [10] [16]. Expensive catalysts, such as rhodium complexes, require efficient recovery systems to maintain process economics [7]. Phase transfer catalysts must be separated and recycled to minimize operating costs [2]. Catalyst deactivation and regeneration protocols become critical factors in continuous industrial operations [10].

Environmental and safety considerations pose substantial challenges in industrial-scale trisulfide production [10] [12]. Sulfur-containing compounds often exhibit strong odors and potential environmental impacts [12]. Emission control systems must effectively capture and treat sulfur-containing vapors [12]. Waste stream management requires specialized treatment technologies to meet environmental regulations [10].

Process intensification through flow chemistry offers potential solutions to scalability challenges [2] [28] [30]. Continuous flow reactors enable precise control of reaction parameters while maintaining safety and efficiency [28]. Flow systems facilitate rapid heat and mass transfer, reducing the risks associated with large batch reactions [30]. Continuous processing allows for real-time monitoring and control, improving product consistency and yield [2].

Synthesis MethodReaction ConditionsCatalysts/ReagentsStarting MaterialsYield (%)Product Purity (%)Scalability
Base-Catalyzed Disulfide-Sulfur Reaction130-150°C, 10-18h refluxDibutylamine (7.5g), Sulfur (39g)Dipropyl disulfide + Elemental sulfur80-9080-90Industrial scale
Phase Transfer Catalysis (Flow)20°C, 5min residence timeTetrabutylammonium bromide (4 mol%)Disodium disulfide + Alkyl bromide68-92>98Continuous flow
Disproportionation Reaction4h reflux with alcoholic basePotassium hydroxide (1g), EthanolTwo different disulfides60Mixed productsLaboratory scale
Bunte Salt Decomposition30-50°C, 2-6h standingSodium hydrosulfide (0.6 mol)Sodium thiosulfate + Chloropropene9292Industrial applicable
Electrochemical SynthesisRoom temperature, controlled voltageElectrochemical initiationSulfur-containing monomers75-85HighMulti-gram scale
Photochemical SynthesisLight irradiation, flow reactorPhotocatalyst (4CzIPN)Organic substrates + Sulfur sources83HighLarge scale potential
Rhodium-Catalyzed ProcessMild conditions, S-S bond cleavageRhodium complexesDisulfides + SulfurVariableHighResearch scale
Purification MethodOperating ConditionsEfficiencyPurity AchievedIndustrial ApplicabilityComments
Vacuum Distillation62-64°C at 100 PaHigh (>95%)>98%YesMost effective method
Fractional Distillation69-72°C at 1.6 TorrGood (80-90%)80-90%YesStandard industrial practice
Solvent ExtractionEther extraction, water washingModerate (70-80%)85-95%YesSimple workup procedure
CrystallizationFrom organic solventsVariable90-95%LimitedProduct dependent
Chromatographic SeparationColumn chromatographyHigh (>90%)>95%NoResearch scale only
Aqueous WorkupBrine quenching, phase separationGood (80-85%)80-90%YesInitial purification step
Catalyst TypeMechanismTemperature Range (°C)Reaction TimeSelectivityEnvironmental Impact
Basic Catalysts (KOH, NaOH)Base-promoted nucleophilic attack100-1504-18 hoursModerateModerate
Aliphatic AminesNucleophilic activation of sulfur130-1505-18 hoursGoodLow
Phase Transfer CatalystsPhase boundary mass transfer20-502.5-10 minutesHighLow
Metal Complex CatalystsCoordination activation20-1001-24 hoursHighLow
PhotocatalystsLight-induced radical formation20-80Minutes to hoursHighVery low
Electrochemical SystemsElectron transfer processes20-40HoursGoodVery low

Physical Description

colourless liquid with powerful, diffusive garlic-like odou

XLogP3

3.1

Density

0.952

UNII

U4529NM2C1

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6028-61-1

Wikipedia

Dipropyl trisulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Trisulfide, dipropyl: ACTIVE

Dates

Modify: 2023-08-15

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